molecular formula C8H24N6O6S B1419705 Creatinol sulfate CAS No. 50648-53-8

Creatinol sulfate

Cat. No.: B1419705
CAS No.: 50648-53-8
M. Wt: 332.38 g/mol
InChI Key: UXBBURPYFRPXAL-UHFFFAOYSA-N
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Description

Creatinol sulfate is a chemical compound known for its potential benefits in enhancing muscle performance and recovery. It is a derivative of creatine, a well-known supplement used by athletes to improve strength and endurance. This compound is often used in dietary supplements and has been studied for its various applications in health and sports nutrition.

Preparation Methods

Synthetic Routes and Reaction Conditions

Creatinol sulfate is synthesized by chemically reacting N-methyl-amino-ethanol, cyanamide, and sulfuric acid. The reaction involves the following steps:

    Reaction of N-methyl-amino-ethanol and cyanamide: These two compounds are mixed in a molar ratio of approximately 2:1.

    Addition of sulfuric acid: Sulfuric acid is added to the mixture to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pH levels. The product is then purified through filtration and crystallization processes to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Creatinol sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different sulfonic acids, while substitution reactions can yield various substituted creatinol derivatives .

Scientific Research Applications

Creatinol sulfate has been extensively studied for its applications in various fields:

Mechanism of Action

Creatinol sulfate exerts its effects primarily through its role in energy metabolism. In muscle cells, it helps maintain adenosine triphosphate levels by donating phosphate groups to adenosine diphosphate, thereby regenerating adenosine triphosphate. This process is catalyzed by creatine kinase enzymes. Additionally, this compound stabilizes cellular membranes and protects cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Creatinol Sulfate

This compound is unique due to its higher solubility compared to other creatine derivatives. This property makes it more effective in certain applications, particularly in liquid formulations. Additionally, this compound has shown potential benefits in improving cardiac function, which is not as prominent in other creatine derivatives .

Properties

IUPAC Name

1-(2-hydroxyethyl)-1-methylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H11N3O.H2O4S/c2*1-7(2-3-8)4(5)6;1-5(2,3)4/h2*8H,2-3H2,1H3,(H3,5,6);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBBURPYFRPXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=N)N.CN(CCO)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50648-53-8
Record name Creatinol sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050648538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis[N-(2-hydroxyethyl)-N-methylguanidinium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CREATINOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V2845U0LW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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